p-Anisidine chemical structure and properties
p-Anisidine chemical structure and properties
An In-Depth Technical Guide to p-Anisidine: Structure, Properties, and Applications
Introduction
p-Anisidine (IUPAC name: 4-methoxyaniline) is an aromatic organic compound that serves as a cornerstone intermediate in numerous industrial syntheses.[1][2] Structurally, it is an aniline derivative where a methoxy group (-OCH₃) is substituted at the para-position of the benzene ring relative to the amino group (-NH₂).[3] This substitution pattern critically influences its chemical reactivity and physical properties, making it a versatile building block.
Primarily recognized for its role in the manufacturing of azo dyes and pigments, p-anisidine's utility extends into the pharmaceutical sector for synthesizing anti-inflammatory and antipyretic drugs, and into analytical chemistry as a reagent for determining oxidative rancidity in fats and oils.[1][4][5] Commercial samples typically appear as white to grey-brown crystalline solids, a discoloration that arises from air oxidation.[2][6] This guide provides a comprehensive technical overview of p-anisidine, detailing its chemical structure, physicochemical properties, synthesis, core reactivity, industrial applications, and essential safety and handling protocols for laboratory and industrial professionals.
Chemical Identity and Structure
p-Anisidine is one of three isomers of methoxy-containing anilines.[2] The para-substitution imparts a specific symmetry and electronic distribution that dictates its chemical behavior. The electron-donating nature of the methoxy group enhances the electron density of the benzene ring, particularly at the ortho positions relative to the amino group, making it highly susceptible to electrophilic substitution.
Caption: Chemical structure of p-Anisidine (4-methoxyaniline).
Table 1: Chemical Identifiers for p-Anisidine
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 4-methoxyaniline | [3] |
| CAS Number | 104-94-9 | [3][4][7] |
| Molecular Formula | C₇H₉NO | [3][7] |
| Molecular Weight | 123.15 g/mol | [1][3][7] |
| InChIKey | BHAAPTBBJKJZER-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC1=CC=C(C=C1)N | [3] |
| EC Number | 203-254-2 | [3] |
| UN Number | 2431 |[3] |
Physicochemical Properties
The physical and chemical properties of p-anisidine are well-documented, defining its behavior in various solvents and reaction conditions. It presents as a crystalline solid, with color ranging from white or pale yellow to brown, which darkens upon storage or exposure to air.[2][3][6]
Table 2: Key Physicochemical Properties of p-Anisidine
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | White to grey-brown crystalline solid | [2][3][6] |
| Odor | Characteristic amine, fishy | [2][3] |
| Melting Point | 56-59 °C | [2][8][9] |
| Boiling Point | 243 °C at 760 mmHg | [2][8][10] |
| Density | 1.071 g/cm³ at 57 °C | [2][10] |
| Water Solubility | Sparingly soluble; 21 g/L at 20 °C | [2][8][11] |
| Solubility in other solvents | Soluble in ethanol, diethyl ether, acetone, benzene | [2][12][13] |
| Vapor Pressure | < 0.1 mmHg at 20 °C | [8][10] |
| pKa | 5.36 | [3][8] |
| LogP (Octanol/Water) | 0.95 | [3][8] |
| Flash Point | 122 °C (closed cup) | [8][14] |
| Autoignition Temperature | 515 °C |[15] |
The moderate solubility in water is attributed to the presence of the polar amino group capable of hydrogen bonding, though this is counteracted by the largely nonpolar aromatic ring.[13] Its basicity, indicated by a pKa of 5.36, is characteristic of an aromatic amine, allowing it to form salts with acids, which can enhance its solubility in acidic aqueous solutions.[1][3][13]
Synthesis and Manufacturing
The primary industrial route for synthesizing p-anisidine is through the reduction of its corresponding nitro compound, 4-nitroanisole.[2] This transformation can be achieved through several methods, each with distinct advantages and environmental considerations.
Traditional Reduction Methods
Historically, the reduction was performed using iron powder in an acidic medium or with sodium sulfide.[16][17] While effective, these methods generate significant amounts of iron oxide sludge or sulfur-containing waste, posing considerable environmental challenges.[16][17]
Catalytic Hydrogenation
Modern manufacturing heavily favors liquid-phase catalytic hydrogenation due to its high yield, cleaner process, and minimal waste generation.[16][17] This process involves reacting 4-nitroanisole with hydrogen gas under pressure in the presence of a metal catalyst.
Caption: Catalytic hydrogenation of p-nitroanisole to synthesize p-anisidine.
Exemplary Protocol: Laboratory-Scale Catalytic Hydrogenation The following protocol is a conceptual representation based on typical laboratory procedures for catalytic hydrogenation.[17][18]
-
Reactor Setup: A high-pressure autoclave reactor is charged with p-nitroanisole and a suitable solvent (e.g., THF or ethanol).[17]
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as Raney-Nickel or a more advanced catalyst like Raney-RuNiC, is added to the mixture.[17] A composite catalyst with active metals like Ni, Co, or Cu on a carrier may also be used.[18]
-
Reaction Conditions: The reactor is sealed and purged with an inert gas before being pressurized with hydrogen gas (typically 0.3-4.0 MPa). The mixture is heated (typically 80-150 °C) and stirred vigorously to ensure efficient mass transfer.[17][18]
-
Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by periodic sampling and analysis via Gas Chromatography (GC).
-
Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude p-anisidine can be purified by distillation or recrystallization to yield a high-purity product.
Chemical Reactivity and Key Reactions
The reactivity of p-anisidine is dominated by the amino (-NH₂) and methoxy (-OCH₃) groups. The amino group allows for reactions typical of primary aromatic amines, such as acylation, alkylation, and, most importantly, diazotization.
Diazotization
Diazotization is a cornerstone reaction of p-anisidine, converting the primary amino group into a diazonium salt (-N₂⁺). This reaction is fundamental to its use in the dye industry.[19] The resulting p-methoxybenzenediazonium salt is a versatile intermediate that readily undergoes coupling reactions with electron-rich compounds (like naphthols or other anilines) to form intensely colored azo compounds.[19]
Caption: Workflow for the diazotization of p-anisidine and subsequent azo coupling.
Protocol: Diazotization and Azo Coupling This generalized protocol illustrates the formation of an azo dye.
-
Dissolution: p-Anisidine is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0–5 °C in an ice bath.
-
Diazotization: A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the p-anisidine solution while maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.
-
Coupling: In a separate vessel, a coupling component (e.g., 3-Hydroxy-2-naphthoic acid) is dissolved in an alkaline solution.[20]
-
Dye Formation: The cold diazonium salt solution is slowly added to the coupling component solution. An intensely colored azo dye precipitates and can be collected by filtration.
Industrial and Laboratory Applications
p-Anisidine is a chemical of significant industrial importance due to its versatile reactivity.
-
Dye and Pigment Intermediate: This is the largest application of p-anisidine. It is a crucial precursor for a wide range of "ice dyes" and other azo dyes, such as Acid Red GP, Direct Blue VB, and Disperse Blue 79.[1][19][20] Its derivatives are used to produce colors like maroon and blue salt VB.[19]
-
Pharmaceutical Synthesis: Derivatives of p-anisidine are used to formulate drugs with anti-inflammatory and antipyretic properties.[1] It is an intermediate in the synthesis of medications like Phenazopyridine (for urinary tract relief) and Bucillamine (an antirheumatic drug).[1]
-
Analytical Chemistry (Anisidine Value): In food science, the p-anisidine value (AV) test is a standard method for measuring the secondary oxidation products (aldehydes and ketones) in fats and oils.[3][5] The reaction of p-anisidine with these oxidation products forms a colored complex, the absorbance of which is measured to quantify the level of rancidity.[5]
-
Organic Synthesis: It serves as a building block for more complex organic molecules and is used in the preparation of liquid crystals.[12][21]
Safety, Toxicology, and Handling
p-Anisidine is a hazardous substance that requires strict safety protocols for handling and storage.[11][12]
Toxicological Profile:
-
Acute Effects: Exposure can cause irritation to the skin and eyes.[22] It is toxic if swallowed, inhaled, or absorbed through the skin.[12] A primary concern is its ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headaches, dizziness, and cyanosis (bluish skin).[1][21]
-
Chronic Effects: Prolonged or repeated exposure may also lead to the formation of methaemoglobin and anaemia.[21] The International Agency for Research on Cancer (IARC) has classified it in Group 3, but oral exposure has been linked to urinary bladder cancer in rats.[5][8]
Table 3: Occupational Exposure Limits
| Organization | Limit | Value | Reference(s) |
|---|---|---|---|
| NIOSH (REL) | TWA | 0.5 mg/m³ | [8][11] |
| NIOSH (IDLH) | - | 50 mg/m³ | [8][10][11] |
| OSHA (PEL) | TWA | 0.5 mg/m³ | [8][11] |
| ACGIH (TLV) | TWA | 0.1 ppm | [8][11] |
(TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health)
Handling and Storage Protocol:
-
Ventilation: Work with p-anisidine should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For scenarios with high dust potential, respiratory protection is necessary.[23]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container should be tightly closed.[8][11] It is hygroscopic and may darken upon storage, though this does not necessarily indicate a loss of purity.[8] Store below +30°C.[8][11]
-
Spill Response: In case of a spill, isolate the area. For solid spills, avoid generating dust. Collect the material using appropriate tools and place it in a sealed container for disposal.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[11] If inhaled, move to fresh air. If ingested or in case of significant exposure, seek immediate medical attention, as medical observation is indicated for potential methemoglobinemia.[3][21]
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